molecular formula C14H22F6N2O4 B1486056 3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2) CAS No. 2206970-30-9

3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)

Cat. No. B1486056
CAS RN: 2206970-30-9
M. Wt: 396.33 g/mol
InChI Key: SOPYKLPFHLAVFJ-UHFFFAOYSA-N
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Description

3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2) is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered nitrogen-containing ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, a base-mediated diastereoselective [4 + 1] cycloaddition of ortho-tosylaminophenyl-substituted p-QMs with 3-chlorooxindoles has been developed to afford 3,2′-pyrrolidinyl spirooxindoles .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its biological target . For example, some pyrrolidine compounds have shown significant anti-bacterial activity .

Safety and Hazards

Pyrrolidine is highly flammable, harmful, and corrosive . Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2C2HF3O2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10;2*3-2(4,5)1(6)7/h9-12H,1-8H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYKLPFHLAVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)
Reactant of Route 2
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)
Reactant of Route 3
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)
Reactant of Route 4
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)
Reactant of Route 5
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)
Reactant of Route 6
3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)

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